Methyl(2s)-2-(propionylamino)propanoate
Description
(4-Bromo-2-propan-2-ylphenyl) acetate is an aromatic ester featuring a bromine atom at the para position and an isopropyl group at the ortho position on the phenyl ring, with an acetate group (-OAc) as the ester substituent (Figure 1). This compound’s structure combines steric hindrance from the bulky isopropyl group with the electron-withdrawing effects of bromine, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S)-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-4-6(9)8-5(2)7(10)11-3/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
HKRHXGPRMYFJOV-YFKPBYRVSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](C)C(=O)OC |
Canonical SMILES |
CCC(=O)NC(C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (4-bromo-2-propan-2-ylphenyl) acetate with three analogs: vinyl acetate, benzyl acetate, and 3-(4-bromobenzoyl)prop-2-enoic acid. Key differences in substituents and functional groups are highlighted.
Physicochemical Properties
Critical physicochemical parameters are compared below, leveraging data from analogs and computational predictions:
Notes:
- Lipophilicity : The bromine and isopropyl groups in (4-bromo-2-propan-2-ylphenyl) acetate increase its LogP compared to vinyl and benzyl acetates, suggesting higher membrane permeability but lower water solubility .
- Reactivity: The ortho-isopropyl group may sterically hinder nucleophilic substitution (e.g., SNAr) at the bromine site, unlike para-substituted bromoaromatics like 3-(4-bromobenzoyl)prop-2-enoic acid, which undergo nucleophilic additions readily .
- Thermal Stability : The bulky substituents likely elevate the boiling point relative to simpler esters like vinyl acetate.
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